2-ethyl-N-propylaniline
Description
2-Ethyl-N-propylaniline is a substituted aniline derivative with the molecular formula $ C{11}H{17}N $. Its structure consists of an aniline core (benzene ring with an amino group) modified by an ethyl substituent at the 2-position and a propyl group attached to the nitrogen atom. However, direct literature on its specific applications or properties is sparse, necessitating comparisons with structurally similar compounds.
Properties
Molecular Formula |
C11H17N |
|---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
2-ethyl-N-propylaniline |
InChI |
InChI=1S/C11H17N/c1-3-9-12-11-8-6-5-7-10(11)4-2/h5-8,12H,3-4,9H2,1-2H3 |
InChI Key |
HRECXDAXWNCBBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC=CC=C1CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-N-propylaniline can be achieved through several methods:
Friedel-Crafts Acylation and Reduction: This method involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst, followed by reduction to form the desired alkylated aniline.
Nucleophilic Substitution: Direct nucleophilic substitution of haloarenes with alkylamines can also be used to prepare 2-ethyl-N-propylaniline.
Industrial Production Methods: Industrial production of 2-ethyl-N-propylaniline typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-N-propylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products:
Oxidation: Nitro and nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted anilines depending on the reagent used.
Scientific Research Applications
2-Ethyl-N-propylaniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Medicine: Research explores its use in developing new therapeutic agents.
Industry: It serves as a building block for designing novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethyl-N-propylaniline involves its interaction with molecular targets through hydrogen bonding and electron transfer. The amine group can form hydrogen bonds with substrates, facilitating various chemical transformations . These interactions are crucial for its role as a reagent in organic synthesis and its potential biological activities.
Comparison with Similar Compounds
Structural Analogues and Their Key Properties
The following table summarizes structurally related aniline derivatives and their distinguishing features:
Physicochemical Properties
- Lipophilicity : The ethyl and propyl groups in 2-ethyl-N-propylaniline increase its hydrophobicity compared to N-methylaniline ($ \log P \approx 1.8 $) and N-(2-hydroxyethyl)-N-methylaniline ($ \log P \approx 0.5 $) .
- Steric Effects: The bulky N-propyl group may reduce nucleophilic reactivity at the amino group compared to smaller substituents like N-methyl.
- Thermal Stability : Fluorinated analogues (e.g., compounds 31 and 32 in ) exhibit higher thermal stability due to strong C-F bonds, whereas alkyl-substituted anilines like 2-ethyl-N-propylaniline may decompose at lower temperatures.
Analytical Challenges
- Impurity Profiling: Unspecified impurities in alkylated anilines (e.g., ) complicate quality control.
Biological Activity
2-Ethyl-N-propylaniline is an organic compound classified as an aniline, characterized by an ethyl and a propyl group attached to the nitrogen atom. Its molecular formula is with a molecular weight of approximately 163.26 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and industrial applications.
The synthesis of 2-ethyl-N-propylaniline can be achieved through several methods, including Friedel-Crafts acylation followed by reduction, and nucleophilic substitution reactions. These synthetic routes are optimized for yield and cost-effectiveness, especially in industrial settings.
| Property | Value |
|---|---|
| Molecular Formula | C11H17N |
| Molecular Weight | 163.26 g/mol |
| IUPAC Name | 2-ethyl-N-propylaniline |
| InChI Key | HRECXDAXWNCBBP-UHFFFAOYSA-N |
| LogP | 2.92290 |
The biological activity of 2-ethyl-N-propylaniline is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and electron transfer mechanisms. The amine group present in the structure facilitates these interactions, which can lead to diverse biological effects.
Biological Activities
Research indicates that 2-ethyl-N-propylaniline exhibits several biological activities:
- Anti-inflammatory Effects : Studies have shown that compounds with similar structures possess anti-inflammatory properties, potentially making 2-ethyl-N-propylaniline a candidate for further investigation in this area.
- Analgesic Properties : Preliminary studies suggest that this compound may also exhibit analgesic effects, although detailed clinical trials are necessary to confirm these findings.
- Synthesis of Bioactive Compounds : It serves as an intermediate in the synthesis of various bioactive molecules, including dyes and pharmaceuticals.
Case Studies
- Synthesis of Quinolines : A notable study demonstrated the conversion of aniline derivatives, including 2-ethyl-N-propylaniline, into quinolines using modified catalysts. This reaction showcased the compound's utility in synthesizing complex organic molecules with potential pharmacological applications .
- Catalytic Reactions : Another research highlighted the use of magnesium pincer complexes in reactions involving alkylated anilines like 2-ethyl-N-propylaniline, indicating its role in catalytic processes that could lead to valuable synthetic pathways in organic chemistry .
Toxicological Considerations
While exploring the biological activity of 2-ethyl-N-propylaniline, it is crucial to consider its safety profile. Preliminary assessments from databases indicate potential hazards associated with exposure, necessitating careful handling and further toxicological studies to establish safety parameters for its use in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
